Cas no 50585-41-6 (2,3,7,8-Tetrabromodibenzo-p-dioxin)
2,3,7,8-Tetrabromodibenzo-p-dioxin Chemical and Physical Properties
Names and Identifiers
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- Dibenzo[b,e][1,4]dioxin,2,3,7,8-tetrabromo-
- 2,3,7,8-TETRABROMODIBENZO-P-DIOXIN
- 2,3,7,8-TeBDD
- 2,3,7,8-Tetrabrom-dibenzo[1,4]dioxin
- 2,3,7,8-Tetrabrom-dibenzo-p-dioxin
- 2,3,7,8-tetrabromo-dibenzo[1,4]dioxin
- 2,3,7,8-Tetrabromodibenzo[b,e][1,4]dioxin
- 2,3,7,8-tetrabromodibenzo-4-dioxin
- 2,3,7,8-tetrabromodibenzodioxin
- 2,3,7,8-TETRABROMODIBENZO-PARA-DIOXIN
- 2,3,7,8-tetrabromo-dibenzo-p-dioxi
- 2,3,7,8-tetrabromodibezodioxine
- 2,3,7,8-tetrabromo-p-dioxin
- 2,3,7,8-tetrabromo-dibenzo-p-dioxin
- Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetrabromo-
- 2,3,7,8-tetrabromooxanthrene
- Q27147182
- CCRIS 7511
- BRN 0273317
- CHEBI:77565
- BDBM50408296
- UNII-04PL7F455E
- 2,3,7,8-tetrabromodibenzo-dioxin
- 2,3,7,8-tetrabromodibenzodioxine
- 2,3,7,8-TBDD
- 50585-41-6
- 4-19-00-00339 (Beilstein Handbook Reference)
- DTXSID6073524
- CHEMBL341968
- Dibenzo-p-dioxin, 2,3,7,8-tetrabromo-
- JZLQUWSWOJPCAK-UHFFFAOYSA-N
- SCHEMBL9344843
- NS00004217
- 04PL7F455E
- 2,3,7,8-Tetrabromo-dibenzo[1,4]dioxine
- DTXCID3040855
- 2,3,7,8-TETRABROMODIBENZOFURAN (13C12, 99%) 5 UG/ML IN NONANE
- Dibenzo[b,e][1,4]dioxin, 2,3,7,8-tetrabromo-; Dibenzo-p-dioxin, 2,3,7,8-tetrabromo- (6CI,7CI); 2,3,7,8-Tetrabromodibenzo[b,e][1,4]dioxin; 2,3,7,8-Tetrabromodibenzo-p-dioxin; 2,3,7,8-Tetrabromodibenzodioxin
- 2,3,7,8-Tetrabromodibenzo-p-dioxin
-
- Inchi: 1S/C12H4Br4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H
- InChI Key: JZLQUWSWOJPCAK-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2=C(C=1)OC1C=C(C(=CC=1O2)Br)Br)Br
Computed Properties
- Exact Mass: 495.69400
- Monoisotopic Mass: 495.69448
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: No data available
- Density: 2.3371 (rough estimate)
- Melting Point: 334.0 °C
- Boiling Point: 467.5±45.0 °C at 760 mmHg
- Flash Point: 194.9±27.2 °C
- Refractive Index: 1.5000 (estimate)
- PSA: 18.46000
- LogP: 6.63460
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
2,3,7,8-Tetrabromodibenzo-p-dioxin Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,3,7,8-Tetrabromodibenzo-p-dioxin Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3,7,8-Tetrabromodibenzo-p-dioxin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T295615-10mg |
2,3,7,8-Tetrabromodibenzo-p-dioxin |
50585-41-6 | 10mg |
$155.00 | 2023-05-17 | ||
| TRC | T295615-50mg |
2,3,7,8-Tetrabromodibenzo-p-dioxin |
50585-41-6 | 50mg |
$718.00 | 2023-05-17 | ||
| TRC | T295615-100mg |
2,3,7,8-Tetrabromodibenzo-p-dioxin |
50585-41-6 | 100mg |
$ 1200.00 | 2023-09-06 |
2,3,7,8-Tetrabromodibenzo-p-dioxin Related Literature
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2,3,7,8-Tetrabromodibenzo-p-dioxin
Comprehensive Analysis of 2,3,7,8-Tetrabromodibenzo-p-dioxin (CAS No. 50585-41-6): Properties, Applications, and Environmental Impact
2,3,7,8-Tetrabromodibenzo-p-dioxin (CAS No. 50585-41-6) is a brominated derivative of dibenzo-p-dioxin, a class of compounds known for their structural complexity and environmental significance. This compound, often abbreviated as TBDD, has garnered attention due to its unique chemical properties and potential applications in industrial processes. Researchers and environmentalists alike are increasingly interested in understanding its behavior, stability, and interactions within ecosystems.
The molecular structure of 2,3,7,8-Tetrabromodibenzo-p-dioxin features four bromine atoms symmetrically positioned on the dibenzo-p-dioxin backbone. This arrangement contributes to its high thermal stability and resistance to degradation, making it a subject of study in material science and environmental chemistry. Recent advancements in analytical techniques, such as high-resolution mass spectrometry and gas chromatography, have enabled more precise detection and quantification of this compound in various matrices.
In industrial contexts, 50585-41-6 has been explored for its potential as a flame retardant additive, particularly in polymers and electronic components. However, the growing demand for eco-friendly alternatives has shifted research focus toward understanding its environmental persistence and potential bioaccumulation. Studies have shown that brominated dioxins may exhibit similar behavior to their chlorinated counterparts, raising questions about their long-term ecological effects.
Environmental monitoring of TBDD has become increasingly important, especially in regions with intensive electronic waste recycling activities. The compound's potential formation as a byproduct during thermal processes has led to stricter regulations on waste management practices. Recent publications highlight the need for improved analytical methodologies to distinguish 2,3,7,8-Tetrabromodibenzo-p-dioxin from structurally similar compounds in complex environmental samples.
From a toxicological perspective, the scientific community continues to investigate the structure-activity relationships of brominated dioxins. While not as extensively studied as chlorinated dioxins, preliminary research suggests that 50585-41-6 may interact with cellular receptors differently. This has spurred interest in developing computational models to predict its behavior in biological systems, aligning with current trends in green chemistry and alternative assessment methodologies.
The analytical challenges associated with 2,3,7,8-Tetrabromodibenzo-p-dioxin detection have led to innovations in sample preparation techniques. Recent studies emphasize the importance of quality assurance protocols when measuring trace levels of this compound, particularly in food chain studies and environmental monitoring programs. These developments reflect the growing emphasis on data reliability in chemical risk assessment.
In the context of circular economy initiatives, researchers are examining the fate of TBDD during recycling processes. The compound's stability raises important questions about its persistence in recycled materials and potential for non-intentional production during manufacturing. These concerns align with current regulatory trends emphasizing product stewardship and sustainable material flows in industrial ecosystems.
Emerging research areas include the development of degradation techniques for brominated dioxins, with particular focus on advanced oxidation processes and catalytic systems. The scientific community is actively exploring whether 50585-41-6 responds to treatment methods similarly to other persistent organic pollutants. These investigations contribute to broader discussions about emerging contaminants and their management in waste treatment systems.
From a regulatory standpoint, the inclusion of 2,3,7,8-Tetrabromodibenzo-p-dioxin in monitoring programs varies by jurisdiction, reflecting ongoing scientific debate about its environmental significance. This variability underscores the need for harmonized risk assessment frameworks that account for regional differences in industrial practices and environmental conditions. Recent international collaborations have made progress in standardizing analytical approaches for this compound class.
The study of TBDD isotopic signatures has emerged as a promising tool for source identification and fate tracking in environmental systems. This innovative approach leverages advances in stable isotope analysis to distinguish between different origins of brominated dioxins in complex environmental compartments. Such techniques are particularly valuable for understanding long-range transport mechanisms of persistent organic compounds.
In laboratory settings, handling 50585-41-6 requires strict adherence to containment protocols to prevent environmental release. Researchers emphasize the importance of proper waste disposal methods for analytical standards and experimental samples, reflecting broader commitments to responsible research practices in chemical sciences. These precautions align with institutional policies promoting laboratory safety and environmental protection.
Future research directions for 2,3,7,8-Tetrabromodibenzo-p-dioxin include exploring its interactions with nanomaterials and investigating potential transformation products in various environmental media. The scientific community continues to debate the compound's classification within emerging contaminant frameworks, with particular attention to its environmental persistence and potential for bioaccumulation in specific ecosystems.
As analytical capabilities improve, monitoring programs are increasingly able to detect TBDD at lower concentrations, raising new questions about its ecological significance at trace levels. This technological progress coincides with growing public interest in chemical transparency and product composition disclosure, driving demand for more comprehensive data on brominated compounds in consumer products and environmental samples.
The interdisciplinary nature of 50585-41-6 research reflects broader trends in environmental chemistry, where collaborations between analytical chemists, toxicologists, and material scientists yield more comprehensive understanding of complex chemical systems. These cooperative efforts are essential for developing balanced approaches to managing chemicals of emerging concern while supporting technological innovation and sustainable development goals.
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